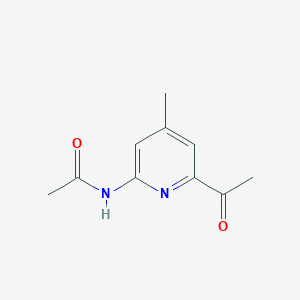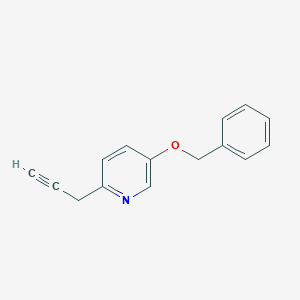
N-(6-Acetyl-4-methylpyridin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Acetyl-4-methylpyridin-2-YL)acetamide is an organic compound with the molecular formula C10H12N2O2 It is a derivative of pyridine, characterized by the presence of acetyl and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-4-methylpyridin-2-YL)acetamide typically involves the acetylation of 6-methylpyridin-2-amine. One common method includes the reaction of 6-methylpyridin-2-amine with acetic anhydride in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 120°C, to yield the desired acetamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetyl-4-methylpyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(6-Acetyl-4-methylpyridin-2-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its cytotoxic activity against cancer cell lines.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-(6-Acetyl-4-methylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to cytotoxic effects on cancer cells. The exact molecular pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
N-(6-Acetyl-4-methylpyridin-2-YL)acetamide can be compared with other pyridine derivatives:
N-(6-Methylpyridin-2-YL)acetamide: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
N-(6-Phenylpyridin-2-YL)acetamide: Contains a phenyl group instead of a methyl group, leading to variations in its pharmacological properties.
N-(6-Chloropyridin-2-YL)acetamide: The presence of a chlorine atom alters its electronic properties and reactivity.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(6-acetyl-4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-9(7(2)13)12-10(5-6)11-8(3)14/h4-5H,1-3H3,(H,11,12,14) |
InChI Key |
WHCAZSNTLDZQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(3-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B14861588.png)



![(NZ)-N-[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B14861598.png)



![1-[2-Bromovinyl]-4-trifluoromethylbenzene](/img/structure/B14861635.png)

![N-[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide](/img/structure/B14861657.png)

